Dichlorocarbene

Description

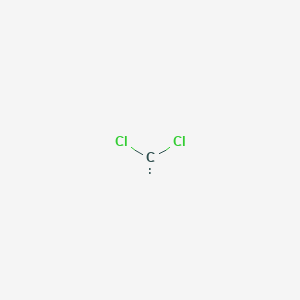

Structure

3D Structure

Propriétés

IUPAC Name |

dichloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dichloromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dichloromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020868, DTXSID60166893 | |

| Record name | Dichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorocarbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.] | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2% | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid | |

CAS No. |

75-09-2, 1605-72-7 | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methylene-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorocarbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloromethane; methylene chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588X2YUY0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-142.1 °F (NTP, 1992), -95 °C, -96.8 °C, -97 °C, -139 °F | |

| Record name | DICHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3154 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/66 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichloromethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0058 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/572 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0414.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the History of Dichlorocarbene Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocarbene (:CCl2), a fleeting yet highly reactive intermediate, has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including those found in various pharmaceutical agents. Its discovery and the subsequent elucidation of its reactivity represent a fascinating chapter in the history of physical organic chemistry. This technical guide provides a comprehensive overview of the seminal work that led to the identification and understanding of this compound, from its initial theoretical proposal to its first successful application in synthesis. Detailed experimental protocols from the key publications are provided, along with a quantitative summary of early synthetic efforts.

The Early Hypothesis: Geuther's Insight (1862)

The conceptual seed for this compound was planted as early as 1862 by the German chemist Anton Geuther. While studying the decomposition of chloroform (B151607) (CHCl3) by alcoholic potassium hydroxide (B78521), Geuther astutely proposed that chloroform could be viewed as a complex of "carbon dichloride" and hydrogen chloride (CCl2·HCl). This insightful hypothesis, published in Annalen der Chemie und Pharmacie, represented the first intellectual leap towards the existence of a divalent carbon species, although it would take nearly a century for this idea to be experimentally substantiated.

The Mechanistic Investigation: Hine's Kinetic Studies (1950)

The modern era of this compound chemistry was initiated by the meticulous work of Jack Hine in 1950.[1] Hine investigated the kinetics of the basic hydrolysis of chloroform and other trihalomethanes. His findings provided the first strong evidence for the existence of this compound as a reactive intermediate.

Hine's Proposed Mechanism

Hine's kinetic data were inconsistent with the then-prevailing SN1 and SN2 mechanisms for substitution reactions at a saturated carbon atom. Instead, he proposed a two-step mechanism involving a rapid, reversible deprotonation of chloroform to form the trichloromethyl anion (-CCl3), followed by a slower, rate-determining elimination of a chloride ion to generate this compound (:CCl2).

Experimental Protocol: Kinetic Measurements of Chloroform Hydrolysis

Hine's experiments involved measuring the rate of consumption of hydroxide ions in the presence of chloroform in an aqueous dioxane solution. The reaction progress was monitored by titrating aliquots of the reaction mixture with a standard acid at various time intervals.

Detailed Methodology:

-

Reaction Mixture Preparation: A solution of sodium hydroxide in a mixture of dioxane and water (typically 2:1 by volume) was prepared and thermostated to the desired temperature. A known quantity of chloroform was then added to initiate the reaction.

-

Sampling and Quenching: At recorded time intervals, aliquots of the reaction mixture were withdrawn and immediately quenched in a known excess of standard hydrochloric acid.

-

Titration: The excess hydrochloric acid in the quenched aliquots was back-titrated with a standard solution of barium hydroxide to a phenolphthalein (B1677637) endpoint.

-

Data Analysis: The concentration of hydroxide ions at each time point was calculated, and the data were used to determine the reaction order and rate constants.

Quantitative Data: Kinetics of Chloroform Hydrolysis

Hine's kinetic studies provided the first quantitative data supporting the formation of this compound. The reaction was found to be first order in both chloroform and hydroxide ion, consistent with his proposed mechanism.

| Temperature (°C) | Second-Order Rate Constant (k), L mol⁻¹ s⁻¹ |

| 25.0 | 1.5 x 10⁻⁵ |

| 35.0 | 5.0 x 10⁻⁵ |

| 45.0 | 1.5 x 10⁻⁴ |

Table 1: Rate constants for the basic hydrolysis of chloroform in 66.7% aqueous dioxane, as determined by Hine.

The Synthetic Breakthrough: Doering and Hoffmann's Trapping Experiment (1954)

While Hine's work provided compelling kinetic evidence for this compound, the definitive proof of its existence and its potential as a synthetic tool came from the landmark experiment conducted by William von Eggers Doering and A. Kentaro Hoffmann in 1954.[2][3] They successfully "trapped" the elusive intermediate by reacting it with an olefin, cyclohexene (B86901), to form a stable cyclopropane (B1198618) derivative.

The Doering-Hoffmann Reaction

Doering and Hoffmann generated this compound by reacting chloroform with potassium tert-butoxide, a strong, non-aqueous base, in the presence of cyclohexene. The this compound, once formed, readily added to the double bond of cyclohexene in a [1+2] cycloaddition reaction to yield 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane).

Experimental Protocol: The First Synthesis of a Dichlorocyclopropane

The experimental procedure developed by Doering and Hoffmann was remarkably straightforward and efficient, paving the way for the widespread use of this compound in organic synthesis.

Detailed Methodology:

-

Reactant Preparation: A solution of freshly sublimed potassium tert-butoxide in dry tert-butyl alcohol was prepared.

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser was charged with the olefin (e.g., cyclohexene).

-

Reagent Addition: The solution of potassium tert-butoxide was added to the stirred olefin. Chloroform was then added dropwise to the reaction mixture, which was typically cooled in an ice bath to control the exothermic reaction.

-

Reaction and Work-up: After the addition of chloroform was complete, the reaction mixture was stirred for an additional period at room temperature. The mixture was then poured into water, and the organic layer was separated, washed, dried, and distilled to yield the dichlorocyclopropane product.

Quantitative Data: Yields of Dichlorocyclopropanes from Various Olefins

Doering and Hoffmann demonstrated the generality of their method by reacting this compound with a variety of olefins, obtaining good to excellent yields of the corresponding dichlorocyclopropanes.

| Olefin | Dichlorocyclopropane Product | Yield (%) |

| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 75 |

| 2-Methyl-2-butene | 1,1-Dichloro-2,2,3-trimethylcyclopropane | 65 |

| 2,3-Dimethyl-2-butene | 1,1-Dichloro-2,2,3,3-tetramethylcyclopropane | 91 |

| 1-Hexene | 1,1-Dichloro-2-butylcyclopropane | 55 |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 60 |

Table 2: Yields of dichlorocyclopropanes from the reaction of this compound with various olefins, as reported by Doering and Hoffmann (1954).

Conclusion

The discovery of this compound, a journey that spanned nearly a century from Geuther's initial hypothesis to the synthetic validation by Doering and Hoffmann, stands as a testament to the power of mechanistic inquiry and experimental ingenuity. Hine's kinetic studies provided the crucial evidence for its existence as a reactive intermediate, while Doering and Hoffmann's trapping experiment unlocked its vast potential as a synthetic tool. The methodologies and foundational understanding established by these pioneers laid the groundwork for the rich and diverse field of carbene chemistry, which continues to be a vibrant area of research with significant implications for the synthesis of novel therapeutics and other complex organic molecules.

References

An Introductory Guide to the Generation of Dichlorocarbene for Researchers, Scientists, and Drug Development Professionals

Introduction: Dichlorocarbene (:CCl₂) is a highly reactive intermediate with the chemical formula CCl₂. Although it has not been isolated as a stable species, it serves as a crucial intermediate in a variety of organic transformations.[1] Its primary utility lies in the synthesis of gem-dichlorocyclopropanes through a formal [1+2] cycloaddition with alkenes. These cyclopropane (B1198618) derivatives are versatile building blocks in organic synthesis, readily undergoing further transformations into cyclopropanes, cyclopropanones, and allenes.[1] This guide provides an in-depth overview of the most common and effective methods for generating this compound, complete with experimental protocols, quantitative data for comparison, and graphical representations of key processes to aid in laboratory application.

Core Methods for this compound Generation

The in situ generation of this compound is paramount due to its high reactivity. The choice of method depends on several factors, including the substrate's sensitivity to base, the desired reaction scale, and the available laboratory equipment. The most prevalent methods involve the α-elimination of hydrogen chloride from chloroform (B151607), the thermal decomposition of sodium trichloroacetate (B1195264), and the dechlorination of carbon tetrachloride.

From Chloroform and a Strong Base

The reaction of chloroform with a strong base is the most common method for generating this compound.[2] The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to yield this compound.[3]

Mechanism of this compound Generation from Chloroform:

Caption: Deprotonation of chloroform followed by α-elimination to form this compound.

This method is often employed for small-scale reactions under anhydrous conditions.

Experimental Protocol:

A solution of the alkene in a suitable anhydrous solvent (e.g., pentane, diethyl ether) is cooled in an ice bath. Potassium tert-butoxide is added portion-wise with vigorous stirring, followed by the slow addition of chloroform. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature. The work-up involves quenching with water, separation of the organic layer, drying, and purification by distillation or chromatography.

For larger-scale reactions and for substrates that are not sensitive to water, phase-transfer catalysis (PTC) is a highly efficient and cost-effective method.[4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[2][5]

Experimental Protocol for Dichlorocyclopropanation of Styrene (B11656) using PTC: [6]

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of styrene (1.5 mL), chloroform (10 mL), and benzyltriethylammonium chloride (44.4 mg) is prepared. To this, 20 mL of a 40% (w/w) aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously at 40°C. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dichlorocyclopropane product.

Phase-Transfer Catalysis Workflow:

Caption: Interfacial mechanism of this compound generation under PTC conditions.

From Thermal Decomposition of Sodium Trichloroacetate

Heating sodium trichloroacetate results in its decomposition to this compound, carbon dioxide, and sodium chloride.[7] This method is advantageous as it avoids the use of a strong base.

Experimental Protocol:

A mixture of the alkene and sodium trichloroacetate in a high-boiling aprotic solvent such as diglyme (B29089) is heated to reflux under an inert atmosphere. The reaction is maintained at reflux for several hours. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is then worked up to isolate the dichlorocyclopropane product.

Thermal Decomposition of Sodium Trichloroacetate:

Caption: Generation of this compound by thermal decomposition.

From Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation

This method provides a neutral environment for the generation of this compound, making it suitable for substrates with base-sensitive functional groups like esters and carbonyls.[8]

Experimental Protocol: [8]

A mixture of magnesium powder (25 mmol), the olefin (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous tetrahydrofuran (B95107) (4 mL) is placed in a flask. The flask is immersed in the water bath of an ultrasonic cleaner. The mixture is irradiated with ultrasound at room temperature until the magnesium is consumed (typically 45-60 minutes). The reaction is then quenched with a 10% ammonium chloride solution, and the product is extracted with ethyl ether. The combined organic layers are dried and concentrated, and the product is purified by vacuum distillation or chromatography.

Quantitative Data on Dichlorocyclopropanation Yields

The yield of dichlorocyclopropanation can vary significantly depending on the generation method and the nucleophilicity of the alkene. The following tables summarize reported yields for the dichlorocyclopropanation of various olefins using different methods.

Table 1: Dichlorocyclopropanation Yields using CCl₄/Mg with Ultrasound [8]

| Olefin | Product | Yield (%) |

| Styrene | 1,1-dichloro-2-phenylcyclopropane | 85 |

| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 88 |

| 1-Octene | 1,1-dichloro-2-hexylcyclopropane | 75 |

| Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | 82 |

| Indene | 1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene | 90 |

Table 2: Dichlorocyclopropanation Yields using Chloroform and Base

| Olefin | Base/Conditions | Catalyst | Yield (%) | Reference |

| Styrene | 40% aq. NaOH, 40°C | TEBA | High | [6] |

| Cyclohexene | 25% aq. NaOH | Tridecyl methyl ammonium chloride | 60-70 | [9] |

| α-Methylstyrene | 30% aq. NaOH, 45°C | TEBA | High | [10] |

| Indene | 50% aq. NaOH | MPTC | High | [9] |

| 1,3-Butadiene | Conc. aq. NaOH, 40-50°C | TEBA | ~65 | [7] |

Table 3: Dichlorocyclopropanation Yields using Sodium Trichloroacetate

| Olefin | Conditions | Yield (%) | Reference |

| Pyrrole | Neutral aprotic solvent | Moderate to good | [7] |

| General Alkenes | Refluxing glyme | Moderate to good | [7] |

Logical Workflow for Selecting a this compound Generation Method

The selection of an appropriate method for this compound generation is critical for the success of the synthesis. The following decision tree provides a logical workflow for this process.

Caption: Decision tree for selecting a this compound generation method.

Conclusion

The generation of this compound is a well-established and versatile tool in organic synthesis. The choice between the classical chloroform/base methods, the use of phase-transfer catalysis for scalability and efficiency, the base-free thermal decomposition of sodium trichloroacetate, or the mild ultrasound-promoted dechlorination of carbon tetrachloride allows for the tailored synthesis of a wide range of dichlorocyclopropane derivatives. By understanding the principles, experimental protocols, and comparative efficiencies of these methods, researchers can effectively incorporate this reactive intermediate into their synthetic strategies for the development of novel molecules in pharmaceuticals and other areas of chemical science.

References

- 1. This compound can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [chemeurope.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. ijcmas.com [ijcmas.com]

- 10. ijcmas.com [ijcmas.com]

The Ephemeral Architect: An In-depth Technical Guide to the Stability and Transient Nature of Dichlorocarbene

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (CCl₂) is a highly reactive and transient intermediate with a central role in modern organic synthesis. Despite its fleeting existence, its synthetic utility is profound, particularly in the construction of gem-dicholorocyclopropane rings, which are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the stability and transient nature of this compound, detailing its generation, characterization, and application. The guide includes structured data on its reactivity, detailed experimental protocols for its in situ generation and trapping, and visual representations of key mechanistic pathways to aid researchers in harnessing the synthetic power of this ephemeral species.

Introduction: The Fleeting Existence of a Synthetic Workhorse

This compound is a neutral, divalent carbon species with the chemical formula CCl₂.[1] Its high reactivity stems from the electron-deficient nature of the carbene carbon, which possesses only six valence electrons.[2][3] This inherent instability means that this compound cannot be isolated under normal laboratory conditions and must be generated in situ for synthetic applications.[1][4] Its existence as a reactive intermediate was first proposed in the 19th century, with its synthetic utility being significantly developed in the mid-20th century.[4] The primary allure of this compound lies in its ability to readily undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes.[4] These cyclopropane (B1198618) derivatives are versatile intermediates that can be further transformed into a variety of molecular scaffolds.[1]

Understanding the Stability and Transient Nature of this compound

The stability of this compound is intrinsically linked to its electronic structure. It exists as a singlet carbene, with the two non-bonding electrons paired in an sp² hybridized orbital, leaving a vacant p-orbital.[5] This electronic configuration renders it highly electrophilic and susceptible to rapid reactions with a wide range of nucleophiles.

While a precise, universally applicable lifetime for this compound is difficult to define due to its extreme reactivity and dependence on experimental conditions (solvent, temperature, presence of trapping agents), kinetic studies provide valuable insights into its transient nature. The rate constants for its reactions are typically very high, confirming its short lifespan in solution.

| Reactant | Reaction Type | Rate Constant (Relative to Cyclohexene (B86901) = 1.00) | Reference |

| Isobutyl vinyl ether | Cycloaddition | 1.00 | [6] |

| Ethyl vinyl ether | Cycloaddition | 1.20 | [6] |

| α-Methylstyrene | Cycloaddition | Varies with substitution | [7] |

| Styrene | Cycloaddition | - | [8] |

| Cyclohexene | Cycloaddition | 1.00 | [9][10] |

Table 1: Relative reactivity of this compound with various alkenes. The high reaction rates underscore its transient nature.

Generation of this compound: Key Methodologies

The successful application of this compound in synthesis hinges on its efficient in situ generation. Several methods have been developed, with the most common being α-elimination from a suitable precursor.

Phase-Transfer Catalysis (PTC): The Workhorse Method

The generation of this compound from chloroform (B151607) and a strong base under phase-transfer catalysis (PTC) is the most widely used method due to its mild conditions, high yields, and operational simplicity.[11] In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBAC), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where deprotonation of chloroform occurs.[9]

Thermal Decomposition of Sodium Trichloroacetate (B1195264)

Another effective method for generating this compound is the thermal decomposition of sodium trichloroacetate (CCl₃CO₂Na).[4][12] Upon heating, this salt decarboxylates to produce the trichloromethyl anion, which then expels a chloride ion to yield this compound.[8] This method is particularly useful when anhydrous conditions are required.

Experimental Protocols

The following protocols provide detailed methodologies for the generation and trapping of this compound with representative alkenes.

Protocol 1: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis[13][14]

This protocol details the dichlorocyclopropanation of cyclohexene using the PTC method.

Materials:

-

Cyclohexene

-

Chloroform

-

Sodium hydroxide (50% w/w aqueous solution)

-

Benzyltriethylammonium chloride (TEBAC) or tri-n-propylamine

-

Ethanol

-

Dichloromethane (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 eq), chloroform (4.0 eq), and the phase-transfer catalyst (e.g., TEBAC, 0.01-0.02 eq).

-

Cool the mixture to 0 °C using an ice bath with vigorous stirring.

-

Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Heat the reaction mixture to 50 °C and stir for an additional 3 hours to ensure complete reaction.

-

Cool the mixture to room temperature and add water to dissolve any precipitated salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.

Protocol 2: Dichlorocyclopropanation via Thermal Decomposition of Sodium Trichloroacetate[8]

This protocol describes the generation of this compound from sodium trichloroacetate and its reaction with an alkene in an aprotic solvent.

Materials:

-

Alkene (e.g., styrene)

-

Sodium trichloroacetate

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME) or other suitable aprotic solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium trichloroacetate (1.5-2.0 eq) and the alkene (1.0 eq) to anhydrous DME.

-

Heat the mixture to reflux (approx. 85 °C for DME) under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium trichloroacetate.

-

Wash the filtered solids with a small amount of fresh solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Spectroscopic Characterization of Dichlorocyclopropanes

The formation of dichlorocyclopropanes can be readily confirmed by standard spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7,7-Dichloronorcarane | 1.2-2.1 (m, 10H) | ~20-30 (CH₂), ~67 (CCl₂) |

| 1,1-Dichloro-2-phenylcyclopropane | 1.8-2.2 (m, 2H), 2.9 (dd, 1H), 7.2-7.4 (m, 5H) | ~27 (CH₂), ~35 (CH), ~65 (CCl₂), 126-135 (Aromatic) |

Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for representative dichlorocyclopropanes.

Applications in Drug Development and Agrochemicals

The gem-dichlorocyclopropane motif is a key structural element in a number of biologically active molecules.

Pyrethroid Insecticides

A significant application of this compound chemistry is in the synthesis of pyrethroid insecticides. The dichlorovinylcyclopropane core of several commercial pyrethroids, such as permethrin (B1679614) and cypermethrin, is derived from the addition of this compound to a suitable diene followed by subsequent transformations.[1]

References

- 1. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 3. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative studies in carbene chemistry. Part I. Rate-constant ratios for addition of this compound to α-methylstyrenes and related olefins - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. ijcmas.com [ijcmas.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]

The Electrophilic Character of Dichlorocarbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, plays a significant role in modern organic synthesis due to its pronounced electrophilic character. This guide provides a comprehensive overview of the generation, reactivity, and synthetic applications of this compound, with a focus on its electrophilic nature. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences. This compound's ability to participate in a variety of transformations, including cyclopropanation of alkenes, insertion into C-H bonds, and reactions with heteroatom nucleophiles, makes it a versatile tool for the construction of complex molecular architectures.

Generation of this compound

The primary and most common method for the in situ generation of this compound involves the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1][2] The use of a phase-transfer catalyst (PTC) is crucial for reactions conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent), as it facilitates the transport of the hydroxide (B78521) ion into the organic phase where the reaction occurs.[1][3][4]

Alternative methods for generating this compound include the thermal decomposition of sodium trichloroacetate (B1195264) and the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, the latter being suitable for base-sensitive substrates.[5][6]

Electronic Structure and Electrophilicity

This compound possesses a divalent carbon atom with a sextet of electrons, rendering it highly electron-deficient and, consequently, a potent electrophile.[7][8] The carbon atom is sp²-hybridized, with a vacant p-orbital that readily accepts a pair of electrons from a nucleophile and a lone pair of electrons in an sp² hybrid orbital.[9][10] In its singlet state, which is the ground state and the species predominantly involved in these reactions, both non-bonding electrons are paired in the sp² orbital.[11] The two electron-withdrawing chlorine atoms further enhance the electrophilicity of the carbene carbon.[12]

Electrophilic Reactions of this compound

The electrophilic nature of this compound drives its reactivity towards a wide range of nucleophiles, leading to the formation of diverse and synthetically valuable products.

Cyclopropanation of Alkenes

The reaction of this compound with alkenes is a cornerstone of carbene chemistry, yielding gem-dichlorocyclopropanes.[6] This reaction is a [1+2] cycloaddition that proceeds in a concerted and stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[8][9] Electron-rich alkenes react more readily, consistent with the electrophilic character of the carbene.[13]

Table 1: Dichlorocyclopropanation of Various Alkenes

| Alkene | Product | Yield (%) | Reference |

| Cyclohexene (B86901) | 7,7-Dichloronorcarane | 38-82 | [1][14][15] |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | ~88 (conversion) | [16] |

| α-Methylstyrene | 1,1-Dichloro-2-methyl-2-phenylcyclopropane | High | [17] |

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | Good | [5] |

| Indene | 1,1-Dichlorocycloprop[a]indene | Good | [5] |

Reimer-Tiemann Reaction

In the Reimer-Tiemann reaction, this compound acts as the electrophile in the ortho-formylation of phenols.[3][18][19] The reaction is carried out in a basic solution where the phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion. The phenoxide then attacks the this compound, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to a formyl group.[18][19] The reaction typically favors ortho-substitution.[12][18]

Table 2: Reimer-Tiemann Reaction of Substituted Phenols

| Phenol | Major Product(s) | Yield (%) | Ortho/Para Ratio | Reference |

| Phenol | Salicylaldehyde, p-Hydroxybenzaldehyde | Excellent | 4.5:1 | [20] |

| p-Cresol (B1678582) | 2-Hydroxy-5-methylbenzaldehyde | Moderate | - | [18] |

| Guaiacol | Vanillin, Isovanillin | - | - | [18] |

| β-Naphthol | 2-Hydroxy-1-naphthaldehyde | High | - | [21] |

C-H Bond Insertion

This compound can undergo insertion into carbon-hydrogen bonds, although this reaction is generally less selective than its reactions with double bonds.[22] The reactivity of C-H bonds towards insertion follows the order: tertiary > secondary > primary.[16][23] The reaction is believed to proceed via a concerted mechanism where the electrophilic carbene interacts with the C-H bond.[24] DFT calculations have been employed to rationalize the observed regio- and stereoselectivities.[24]

Table 3: this compound C-H Insertion Reactions

| Substrate | Major Product(s) | Yield (%) | Reference |

| Isobutane | 1,1-Dichloro-2,2-dimethylpropane | - | [16] |

| Ethylbenzene | 1,1-Dichloro-1-phenylpropane | Good | [16] |

| Cumene | 1,1-Dichloro-2-methyl-1-phenylpropane | Good | [16] |

| Diethyl ether | 1,1-Dichloro-2-ethoxyethane | Good | [16] |

| Tetrahydrofuran | 2-(Dichloromethyl)tetrahydrofuran | Good | [16] |

Carbylamine Reaction (Reaction with Primary Amines)

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, utilizes this compound to convert primary amines into isocyanides (isocyanides).[22][25] The nucleophilic amine attacks the electrophilic this compound, and subsequent elimination of two molecules of HCl affords the isocyanide.[22] This reaction is a characteristic test for primary amines, as secondary and tertiary amines do not yield isocyanides.[7]

Table 4: Carbylamine Reaction with Primary Amines

| Primary Amine | Product | Yield (%) | Reference |

| tert-Butylamine | tert-Butyl isocyanide | 66-73 | [22] |

| Aniline | Phenyl isocyanide | - | [22] |

| Methylamine | Methyl isocyanide | - | [26] |

Experimental Protocols

Protocol 1: Synthesis of 7,7-Dichloronorcarane from Cyclohexene

This protocol describes the synthesis of 7,7-dichloronorcarane via the phase-transfer catalyzed reaction of cyclohexene with this compound.[3][14]

-

Materials:

-

Cyclohexene

-

Chloroform

-

50% (w/w) aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (or another suitable PTC)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), chloroform (1.5-3.0 eq), and the phase-transfer catalyst (1-5 mol%).

-

Cool the mixture in an ice bath and add the 50% aqueous sodium hydroxide solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).

-

Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 7,7-dichloronorcarane.[1][14]

-

Protocol 2: Reimer-Tiemann Reaction of p-Cresol

This protocol outlines the ortho-formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde.[18]

-

Materials:

-

p-Cresol

-

Sodium hydroxide

-

Chloroform

-

Ethanol (optional, as co-solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Add chloroform (1.2-1.5 eq) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

-

After the addition, continue to stir the mixture at the same temperature for an additional 1-2 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the product by recrystallization or chromatography.[18]

-

Mandatory Visualizations

Caption: Generation of this compound from chloroform.

Caption: this compound addition to an alkene.

Caption: Reimer-Tiemann reaction mechanism.

Caption: General experimental workflow for dichlorocyclopropanation.